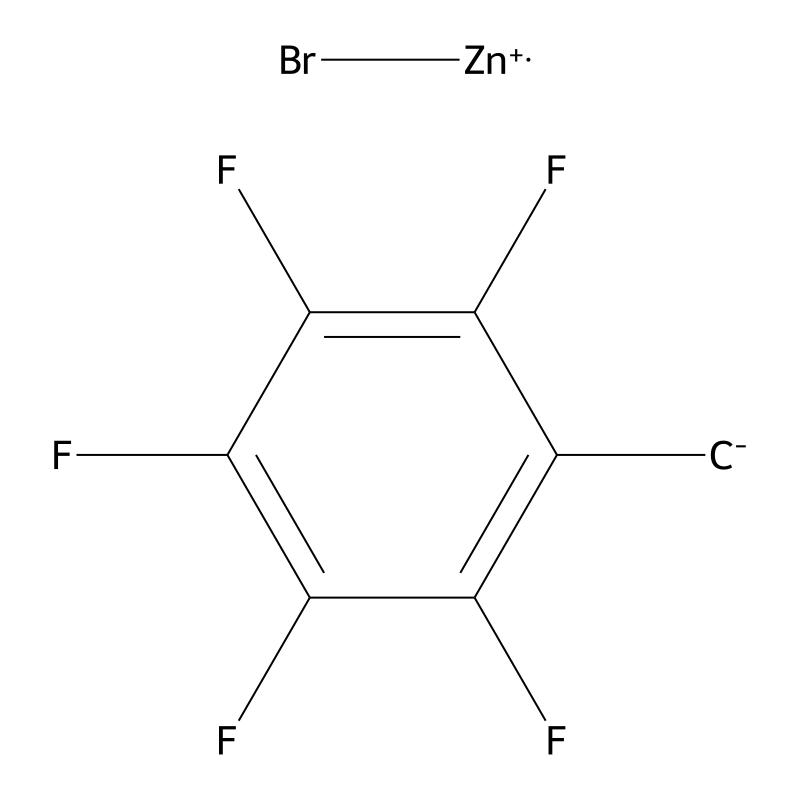

Pentafluorobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pentafluorobenzylzinc bromide is an organozinc compound characterized by the presence of a pentafluorobenzyl group attached to a zinc atom, along with a bromide ion. Its chemical formula is CHBrFZn. This compound is notable for its unique properties that arise from the highly electronegative fluorine atoms, which significantly influence its reactivity and stability. Pentafluorobenzylzinc bromide is typically used in organic synthesis, particularly in reactions involving nucleophilic substitutions and coupling reactions.

- Alkyl halides: Forming new carbon-carbon bonds through nucleophilic substitution.

- Acyl chlorides: Leading to the formation of ketones.

- Epoxides: Opening the epoxide ring to form alcohols.

The reactivity of pentafluorobenzylzinc bromide is enhanced by the electron-withdrawing effect of the fluorine atoms, making it a potent nucleophile in synthetic organic chemistry .

Pentafluorobenzylzinc bromide can be synthesized through several methods, including:

- Direct Reaction: Reacting pentafluorobenzyl bromide with zinc powder in an appropriate solvent (such as diethyl ether or tetrahydrofuran) under inert conditions.

- Transmetalation: Utilizing other organozinc reagents or halides to introduce the pentafluorobenzyl group onto zinc.

These methods typically require careful control of reaction conditions to ensure high yields and purity of the final product .

Pentafluorobenzylzinc bromide finds applications in:

- Organic Synthesis: Used as a reagent for constructing complex organic molecules through nucleophilic substitution reactions.

- Material Science: Potentially utilized in the development of fluorinated polymers and materials due to its unique electronic properties.

The ability to introduce fluorinated groups into organic molecules makes this compound valuable in developing pharmaceuticals and agrochemicals that require specific electronic characteristics .

Pentafluorobenzylzinc bromide shares similarities with other organozinc compounds but stands out due to its unique pentafluorobenzyl group. Here are some similar compounds for comparison:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Benzylzinc chloride | CHClZn | Commonly used in organic synthesis but lacks fluorine |

| Trifluoromethylzinc bromide | CHBrFZn | Contains trifluoromethyl group; less electronegative |

| Perfluorobenzylzinc iodide | CHI FZn | Fully fluorinated benzyl group; higher stability |

| Pentafluorophenylzinc bromide | CHBrFZn | Similar reactivity but different aromatic system |

The presence of multiple fluorine atoms in pentafluorobenzylzinc bromide enhances its reactivity compared to other similar compounds, making it particularly useful in specialized synthetic applications .